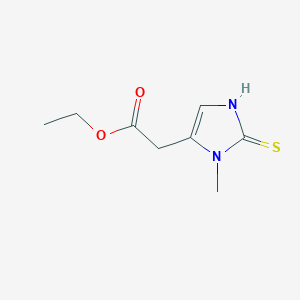
2-(3-甲基-2-硫代-2,3-二氢-1H-咪唑-4-基)乙酸乙酯
描述
Ethyl 2-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetate is a useful research compound. Its molecular formula is C8H12N2O2S and its molecular weight is 200.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌和抗真菌应用
咪唑衍生物,例如本例中的化合物,据报道具有显著的抗菌和抗真菌活性 。这些化合物可以被合成和修饰,以靶向各种致病菌和真菌,使其在开发新型治疗剂方面具有价值。
抗病毒特性
一些咪唑衍生物已显示出作为抗病毒剂的潜力。 它们可以被设计成干扰病毒复制或抑制对病毒生命周期至关重要的酶,为开发针对病毒感染的新疗法提供途径 .
抗炎和镇痛作用
咪唑环存在于许多具有抗炎和镇痛特性的化合物中。 通过调节炎症通路或阻断疼痛信号,这些衍生物可以有助于创建新的疼痛管理和抗炎药物 .
抗肿瘤和细胞毒活性
研究表明,某些咪唑衍生物可以表现出抗肿瘤和细胞毒作用。 它们可能通过破坏细胞分裂或诱导癌细胞凋亡来发挥作用,这对于癌症治疗研究至关重要 .
抗氧化潜力
咪唑化合物已被合成并评估其抗氧化潜力。 它们可以作为自由基清除剂,保护细胞免受氧化应激,而氧化应激与各种慢性疾病有关 .
心血管治疗
咪唑衍生物已被发现具有强心和降压作用。 这些特性使其成为治疗各种心血管疾病(如高血压和心力衰竭)的候选药物 .
作用机制
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological properties and can interact with multiple targets .
Mode of Action
Imidazole derivatives are known to show a wide range of biological activities, suggesting that they may interact with their targets in various ways .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which may influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The solubility of imidazole derivatives in water and other polar solvents suggests that the compound’s action may be influenced by the polarity of its environment .
生化分析
Biochemical Properties
Ethyl 2-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cAMP-phosphodiesterase, which is crucial for regulating intracellular levels of cyclic AMP . Additionally, it supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing physiological processes.
Cellular Effects
Ethyl 2-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetate has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it enhances the biosynthesis of prostacyclin (PGI2), which plays a crucial role in inhibiting platelet aggregation and promoting vasodilation . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of ethyl 2-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetate involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it acts as an inhibitor for cAMP-phosphodiesterase, thereby increasing intracellular levels of cyclic AMP . This elevation in cyclic AMP levels can lead to various downstream effects, including changes in gene expression and cellular metabolism. Additionally, the compound’s interaction with other enzymes and proteins can result in the modulation of various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 2-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of ethyl 2-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing the biosynthesis of prostacyclin (PGI2) and inhibiting platelet aggregation . At higher doses, it may cause toxic or adverse effects, including alterations in cellular metabolism and gene expression. Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent.
Metabolic Pathways
Ethyl 2-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a crucial role in its metabolism. For instance, the compound is metabolized by specific enzymes that facilitate its conversion into active metabolites . These metabolic pathways can influence the compound’s overall efficacy and safety, as well as its impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of ethyl 2-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetate within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation within specific tissues, thereby influencing its overall efficacy and safety.
Subcellular Localization
The subcellular localization of ethyl 2-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetate is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall impact on cellular function.
属性
IUPAC Name |
ethyl 2-(3-methyl-2-sulfanylidene-1H-imidazol-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-3-12-7(11)4-6-5-9-8(13)10(6)2/h5H,3-4H2,1-2H3,(H,9,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSJWHPBMSSTME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CNC(=S)N1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


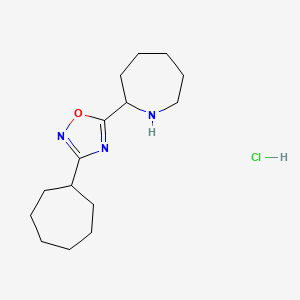
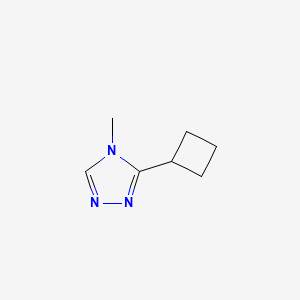
![2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one hydrochloride](/img/structure/B1458891.png)
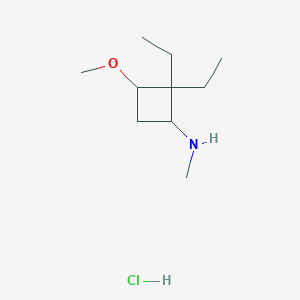

![1-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1458898.png)
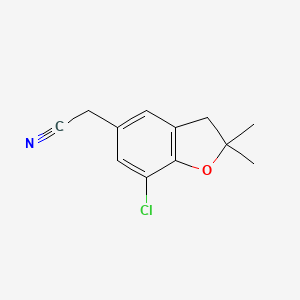

![1-[1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]piperazine](/img/structure/B1458901.png)
![Methyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride](/img/structure/B1458902.png)
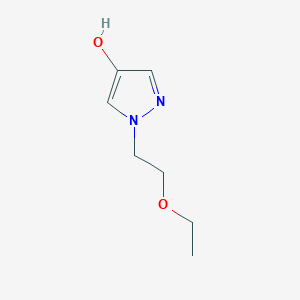
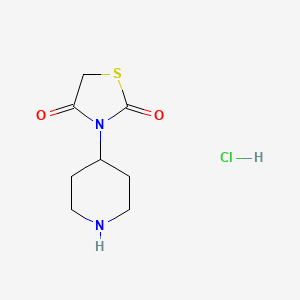

![Ethyl 4-Hydroxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1458909.png)
